

Amyl decanoate and its role as a fruity flavor compound

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Compound of Interest

Compound Name: *Amyl decanoate*

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An In-depth Technical Guide to **Amyl Decanoate** as a Fruity Flavor Compound

Abstract

Amyl decanoate, also known as pentyl decanoate, is a fatty acid ester recognized for its significant contribution to the flavor and fragrance industry.^[1] Characterized by a distinct fruity aroma, it is a key component in the formulation of flavors that mimic natural fruits such as banana, pear, and apple, and is also used to create complex notes in cognac and wine-like scents.^{[1][2][3]} This technical guide provides a comprehensive overview of the chemical and physical properties, sensory profile, natural occurrence, and synthesis of **amyl decanoate**. Detailed experimental protocols for both chemical and enzymatic synthesis are presented, alongside workflows for its analysis. This document is intended for researchers, scientists, and professionals in the fields of food science, chemistry, and drug development who require a detailed understanding of this important flavor compound.

Chemical and Physical Properties

Amyl decanoate is a colorless to pale yellow liquid ester.^{[4][5]} It is soluble in alcohol and other organic solvents but is generally insoluble in water.^{[1][5]} Its chemical identifiers and physical properties are summarized in Table 1. The data presented often refers to **amyl decanoate** or its closely related and commercially significant isomer, **isoamyl decanoate**.

Table 1: Chemical and Physical Properties of **Amyl Decanoate**

Property	Value	Reference(s)
Molecular Formula	C ₁₅ H ₃₀ O ₂	[4][6]
Molecular Weight	242.40 g/mol	[4][6][7]
CAS Number	5933-87-9 (Amyl decanoate), 2306-91-4 (Isoamyl decanoate)	[4][8]
Synonyms	Pentyl decanoate, Decanoic acid amyl ester, Amyl caprate	[1][4]
Appearance	Colorless to almost colorless clear liquid	[4][5][9]
Specific Gravity	0.857 - 0.862 @ 20°C	[1]
Refractive Index	1.430 - 1.434 @ 20°C	[1]
Boiling Point	167°C @ 20 mmHg; 286- 287°C @ 760 mmHg	[1][3][5]
Flash Point	> 100°C (> 212°F)	[1][10]
Solubility	Soluble in alcohol; Insoluble in water	[1][5][10]
Purity (by GC)	>93% - 97%	[4][5]

Odor and Flavor Profile

The sensory characteristics of **amyl decanoate** are central to its application. It is primarily described as having a fruity odor, with additional complex notes.[1][2] The isomer **isoamyl decanoate**, which is widely used, possesses a waxy, fruity profile with distinct banana and sweet notes, complemented by green and cognac-like undertones.[3][10] This profile makes it a versatile ingredient in creating fruit flavorings for beverages, confectionery, and dairy products.[11]

Table 2: Sensory Descriptors for **Amyl Decanoate** and **Isoamyl Decanoate**

Compound	Type	Descriptors	Reference(s)
Amyl decanoate	Odor	Fruity, cognac, winey	[1][2]
Isoamyl decanoate	Odor	Waxy, banana, fruity, sweet, cognac, green, dirty green nuance	[3][5][10]
Isoamyl decanoate	Flavor	Waxy, fruity, banana, green, creamy, cheesy, fatty	[3]
Isoamyl decanoate	Odor	Fruity (78%), Oily (76%), Winey (68%), Fatty (63%), Cognac (59%)	[8]

Natural Occurrence and Applications

While primarily synthesized for commercial use, related esters like **isoamyl decanoate** are found naturally in a variety of fermented beverages and fruits. Its presence contributes to the characteristic aroma of these products.

Table 3: Natural Occurrence of **Isoamyl Decanoate**

Source	Reference(s)
Apple	[3][10]
Banana	[3][10]
Beer	[3][10]
Brandy	[3][10]
Cognac	[3][10]
Wine	[3][10]
Pork	[3]

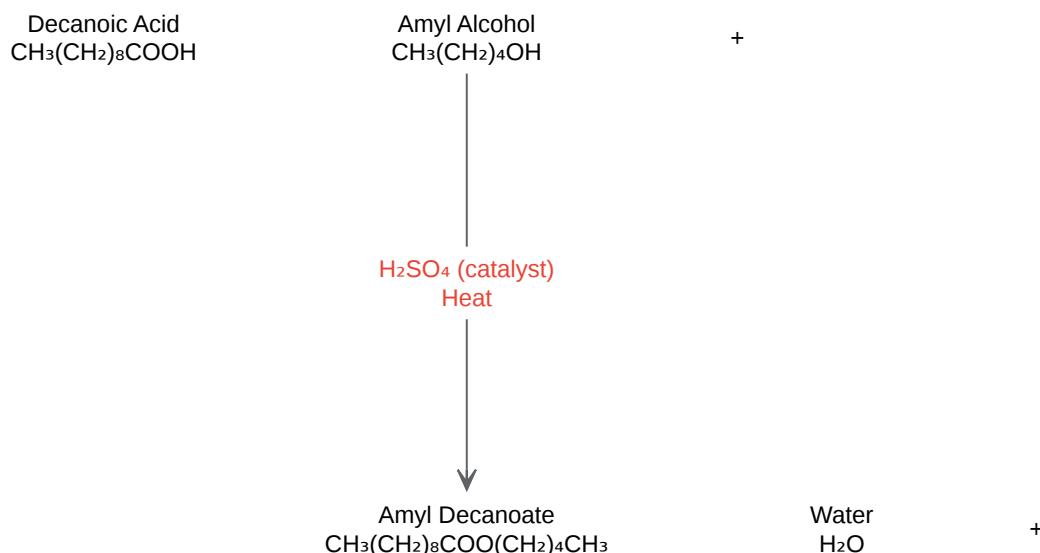
Industrially, **amyl decanoate** is classified as a flavoring agent and is used extensively in the food industry to impart fruity and tropical notes.[11][12] It is also utilized as a fragrance component in cosmetics and other consumer products.[9]

Synthesis of Amyl Decanoate

Amyl decanoate is typically produced through the esterification of decanoic acid with amyl alcohol. This can be achieved via traditional chemical catalysis or through enzymatic processes.

Chemical Synthesis: Fischer Esterification

Fischer-Speier esterification is a common method for synthesizing esters by refluxing a carboxylic acid and an alcohol in the presence of a strong acid catalyst.



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Caption: Fischer esterification of decanoic acid and amyl alcohol.

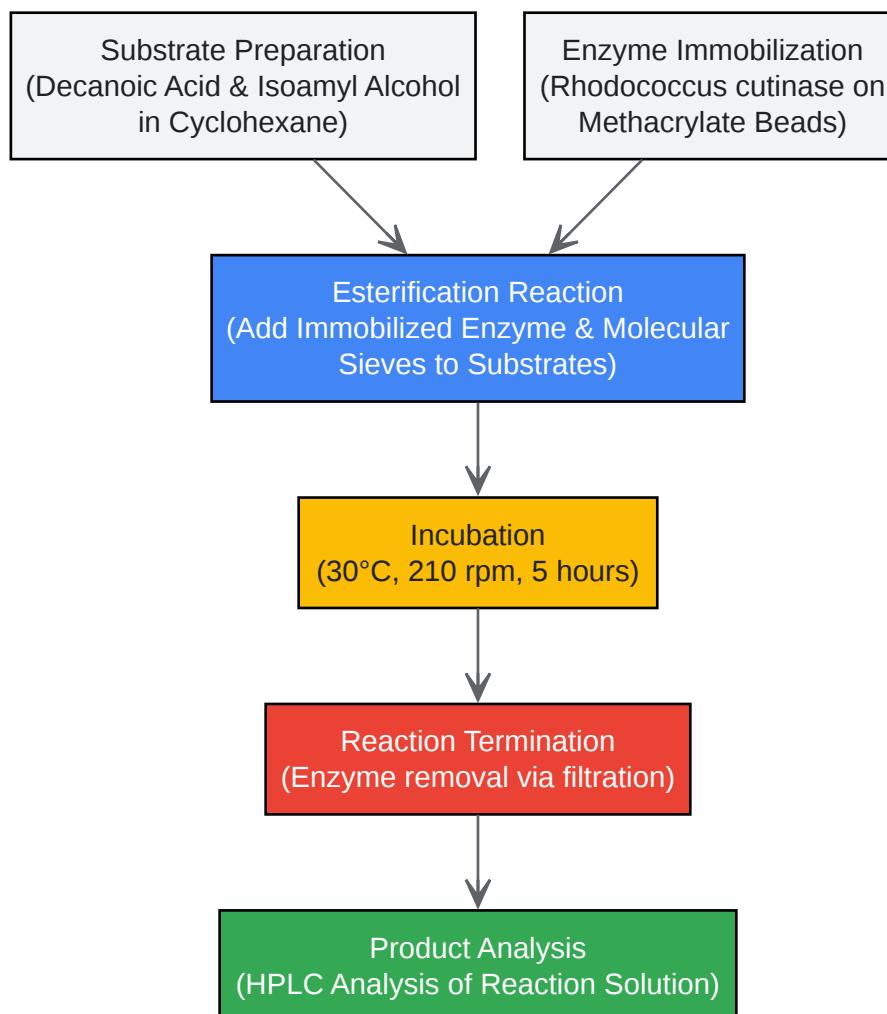
Experimental Protocol: Chemical Synthesis

This protocol is adapted from a general procedure for ester synthesis.[\[13\]](#)

- **Reaction Setup:** To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add decanoic acid (1.0 eq), amyl alcohol (1.1 eq), and a suitable solvent such as toluene.
- **Catalyst Addition:** Add a catalytic amount of concentrated sulfuric acid (approx. 0.05 eq) to the mixture.
- **Reaction:** Heat the mixture to reflux (approx. 80-90°C) and maintain for 16-18 hours.[\[13\]](#)
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
- **Workup:** After cooling to room temperature, transfer the mixture to a separatory funnel. Dilute with an organic solvent like diethyl ether.
- **Washing:** Wash the organic layer sequentially with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude **amyl decanoate**.
- **Purification:** If necessary, purify the crude product by vacuum distillation to obtain the final, high-purity ester.[\[13\]](#)

Enzymatic Synthesis

Enzymatic synthesis offers a green alternative, operating under milder conditions. Cutinases and lipases are effective catalysts for this transformation.



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Caption: Workflow for the enzymatic synthesis of **isoamyl decanoate**.

Experimental Protocol: Enzymatic Synthesis

This protocol is based on the synthesis of isoamyl fatty acid esters using a bacterial cutinase. [14]

- Enzyme Preparation: Immobilize Rhodococcus cutinase (Rcut) on methacrylate divinylbenzene beads.[14]
- Reaction Mixture: In a sealed vial, prepare a 5 mL reaction mixture containing:
 - Isoamyl alcohol (100 mM)

- Decanoic acid (100 mM)
- Cyclohexane (as solvent)
- Immobilized Rcut (e.g., 70 mg)
- Molecular sieves (e.g., 100 mg) to remove the water byproduct and drive the reaction forward.[14]
- Incubation: Place the vial in a shaking incubator at 30°C with agitation at 210 rpm for 5 hours.[14]
- Enzyme Reuse: The immobilized enzyme can be recovered by filtration, washed with solvent, and reused for subsequent batches. The activity was reported to be maintained for at least six cycles.[14]
- Analysis: Monitor the synthesis of **isoamyl decanoate** by taking aliquots from the reaction mixture and analyzing them via High-Performance Liquid Chromatography (HPLC).[14]

Analytical Workflows

Purity Assessment: Gas Chromatography (GC)

The purity of synthesized **amyl decanoate** is typically determined using Gas Chromatography (GC), often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). A known concentration of the sample is injected into the GC, and the resulting peak area is compared against a standard to quantify its purity. Commercial suppliers often list purity as >93.0% (GC).[4]

Sensory Evaluation

A structured sensory evaluation is required to characterize the flavor and aroma profile of **amyl decanoate** and ensure it meets quality standards for its intended application.



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Caption: A generalized workflow for sensory evaluation.

Experimental Protocol: Sensory Evaluation

- Panelist Selection: Recruit 8-12 trained panelists with demonstrated ability to discriminate and describe aroma and flavor attributes.
- Sample Preparation: Prepare solutions of **amyl decanoate** at various concentrations (e.g., parts per million) in a neutral solvent (e.g., propylene glycol for flavor, ethanol for aroma). Samples should be presented in coded, identical containers to prevent bias.
- Evaluation Procedure: Conduct the evaluation in a sensory analysis laboratory with controlled lighting and air circulation. Panelists assess the samples and rate the intensity of key descriptors (e.g., fruity, waxy, banana, sweet) on a labeled magnitude scale (LMS) or a 9-point hedonic scale.
- Data Analysis: Analyze the collected data using statistical methods such as Analysis of Variance (ANOVA) to determine significant differences between samples and Principal Component Analysis (PCA) to visualize the sensory space.

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